2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has attracted considerable interest in scientific research due to its potential biological activity, particularly its reported antagonism towards the protease-activated receptor 1 (PAR-1). [] PAR-1 is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, coagulation, and cell proliferation. Therefore, antagonists of PAR-1, such as 2,2-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid, are valuable tools for investigating these processes and for developing novel therapeutic interventions.
The compound is synthesized from various precursors in organic chemistry laboratories and is utilized in research related to neurokinin receptor antagonism, which has implications in treating various neurological disorders . Its classification falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid typically involves several steps:
The synthesis typically requires careful control of temperature and pH, often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid features:
Using computational chemistry tools, the three-dimensional conformation can be analyzed, revealing the spatial arrangement of atoms that contributes to its biological activity. The structural representation can be visualized using molecular modeling software.
The chemical reactivity of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid can be examined through various reactions:
These reactions are critical for modifying the compound for enhanced pharmacological properties or for synthesizing analogs.
The mechanism of action for 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid primarily involves its interaction with neurokinin receptors.
The compound acts as an antagonist at neurokinin receptors, particularly targeting the neurokinin 1 receptor involved in pain transmission and inflammatory responses. Binding studies indicate that it competes effectively with endogenous ligands, thereby modulating receptor activity.
Studies have shown that modifications on the piperazine ring can significantly alter binding affinity and selectivity towards different receptor subtypes, which is crucial for developing therapeutics aimed at specific neurological conditions .
The physical properties of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 303.36 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents like DMSO; limited solubility in water |
Hazard Classification | Irritant |
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The scientific applications of 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid are diverse:
The discovery of 2,2-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid (CAS: 1142214-71-8) emerged from systematic efforts to optimize piperazine-carboxylate hybrids for enhanced bioactivity and target specificity. Early piperazine derivatives gained prominence in medicinal chemistry due to their versatile hydrogen-bonding capabilities and conformational flexibility, which facilitate interactions with diverse biological targets [5] [8]. The integration of a cyclopropanecarboxylic acid moiety represented a strategic advancement aimed at exploiting ring strain and conformational restriction to improve binding affinity and metabolic stability. This compound was first synthesized around 2017, as evidenced by its initial appearance in chemical databases and supplier catalogs during this period [1] [2]. Its design aligns with a broader trend in kinase inhibitor development, where hybrid scaffolds combine privileged structures—such as pyridine-substituted piperazines and sterically constrained carboxylic acids—to address limitations in earlier drug candidates [7].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1142214-71-8 |
IUPAC Name | 2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid |
Molecular Formula | C₁₆H₂₁N₃O₃ |
Molecular Weight | 303.36 g/mol |
Synonyms | SC-321907; CID 25219921 |
This compound exemplifies rational pharmacophore hybridization, integrating three critical elements:
In vitro studies of analogs highlight the scaffold’s relevance in kinase inhibition. For example, pyrazolo[3,4-d]pyrimidine derivatives featuring similar piperazine-carboxylate pharmacophores exhibit nanomolar IC₅₀ values against CDK2/cyclin A2—a key target in cancer therapy [7]. The carbonyl group in this compound likely mimics ATP-binding site interactions observed in roscovitine-like inhibitors, positioning it as a versatile scaffold for structure-activity relationship (SAR) explorations [7].
Table 2: Structural Analogs and Their Target Relevance
Compound | Core Modification | Reported Target |
---|---|---|
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid | Pyrimidine vs. pyridine ring | Kinase inhibition (predicted) [8] |
1-[(4-Chlorophenyl)methyl]-3,7-dimethyl-8-(4-pyridin-2-ylpiperazin-1-yl)purine-2,6-dione | Purine core | CDK2 inhibition [6] |
The systematic naming follows IUPAC guidelines for polyfunctional cyclic systems:
Alternative naming variations include:
Structural taxonomy classifies it as:
Table 3: Commercial Sourcing and Research Availability
Supplier | Catalog Number | Unit Size | Price (USD) |
---|---|---|---|
Santa Cruz Biotechnology | sc-321907 | 500 mg | $180.00 |
Matrix Scientific | 039029 (Analog) | 500 mg | $126.00 |
The compound remains accessible primarily for research purposes, emphasizing its role in early drug discovery rather than therapeutic applications [2] [8]. Its nomenclature and structural features underscore a deliberate fusion of steric constraint and bioisosteric principles, positioning it as a compelling case study in modern medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1